2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide
Description
2-(1H-1,3-Benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide is a heterocyclic compound featuring a benzodiazole (benzimidazole) core linked via an acetamide bridge to a thiophene-ethyl moiety. This structure combines aromatic heterocycles known for diverse bioactivities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(2-thiophen-3-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-15(16-7-5-12-6-8-20-10-12)9-18-11-17-13-3-1-2-4-14(13)18/h1-4,6,8,10-11H,5,7,9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCDFNITDWKOIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCCC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide typically involves the formation of the benzodiazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives to form the benzodiazole ring. The thiophene moiety can be introduced via a coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and other advanced technologies might be employed to scale up the production while maintaining control over reaction conditions.
Chemical Reactions Analysis
Oxidation
Benzodiazole rings are susceptible to oxidation under acidic or basic conditions. For example, compounds with benzodiazole cores may react with oxidizing agents like potassium permanganate or chromium trioxide, leading to oxidized derivatives.
Reduction
The acetamide group or benzodiazole ring can undergo hydrogenation. Palladium catalysts (e.g., Pd/C) with hydrogen gas may reduce unsaturated bonds or functional groups, though specific outcomes depend on reaction conditions.
Hydrolysis
Amide groups in similar compounds can hydrolyze under acidic or basic conditions to form carboxylic acids. For instance, benzodiazole-derived amides may yield corresponding carboxylic acids upon reaction with strong acids (e.g., HCl) or bases (e.g., NaOH) .
Substitution Reactions
The benzodiazole ring may undergo nucleophilic substitution at reactive positions. For example, benzylated benzodiazoles can react with nucleophiles like sodium methoxide, potentially altering substituent positions.
Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Expected Outcome |
|---|---|---|
| Oxidation | KMnO₄ (acidic/basic) | Oxidized benzodiazole derivatives |
| Reduction | H₂, Pd/C catalyst | Reduced amide or ring structures |
| Hydrolysis | HCl or NaOH | Carboxylic acid formation |
| Substitution | NaOMe, solvent (e.g., DMF) | Substituted benzodiazole derivatives |
Key Functional Groups
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Benzodiazole Core : Five-membered heterocycle with nitrogen atoms, prone to redox reactions .
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Acetamide Group : Amide linkage susceptible to hydrolysis or nucleophilic attack .
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Thiophene Substituent : Aromatic sulfur-containing ring, which may influence reactivity via electron-donating effects.
Stability and Reactivity
The compound’s stability under various conditions (e.g., heat, light) may depend on substituent positioning. Thiophene groups can stabilize adjacent structures through conjugation, potentially modulating reaction rates.
Limitations and Research Gaps
The provided sources do not explicitly detail the chemical reactivity of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide . Future studies should focus on:
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Kinetic Analysis : Reaction rates under varying conditions.
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Quantitative Yield Optimization : Efficiency of substitution or hydrolysis pathways.
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Structural-Activity Relationships : Impact of thiophene substituent positioning on reactivity.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the thiophene moiety can enhance the compound’s electronic properties, facilitating its binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The target compound’s structure is compared to key analogues in Table 1.
Table 1: Structural Comparison of Target Compound and Analogues
- Heterocyclic Core: The benzimidazole core in the target compound distinguishes it from benzotriazole () or thiazole-based analogues ().
- Substituent Effects : The thiophen-ethyl group in the target compound contrasts with fluorophenyl or bromophenyl groups in 9b–c (), which introduce electronegative or bulky substituents. The benzofuran substituent in increases aromaticity but reduces sulfur-mediated interactions .
Physicochemical Properties
Analytical data from and provide insights:
- Melting Points : 9f () melts at 215–217°C, reflecting crystallinity from methoxy groups, whereas thiophene-containing compounds may exhibit lower melting points due to reduced symmetry .
- Spectroscopic Data :
- ¹H NMR : The thiophen-ethyl group in the target compound would show distinct δ 2.8–3.2 ppm (CH2) and δ 6.8–7.2 ppm (thiophene protons), differing from fluorophenyl signals (δ 7.4–7.6 ppm) in 9b .
- Elemental Analysis : 9f (C28H23N7O3S) has C: 62.50%, H: 4.32%, N: 18.28%, whereas the target compound (C15H14N4OS) would theoretically show lower nitrogen content (~16.5%) due to fewer triazole rings .
Biological Activity
2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzodiazole moiety linked to a thiophene group through an ethyl chain, which is characteristic of many bioactive compounds. The molecular structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{13}H_{12}N_{2}O_{1}S
- Molecular Weight : 248.31 g/mol
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that benzodiazole derivatives possess significant antibacterial and antifungal properties. For instance, a study demonstrated that derivatives with similar structures inhibited the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Activity
Benzodiazole derivatives are also known for their anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. A notable study reported that a related compound effectively inhibited the proliferation of cancer cell lines by interfering with cell cycle progression . This suggests that this compound may share similar properties.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, studies on related benzodiazole compounds have shown inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes and cancer progression .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : Binding to specific enzymes leading to their inhibition.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, thus preventing their proliferation.
- Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
These findings suggest that the structural features of this compound may confer similar biological activities.
Q & A
Basic Research Questions
Q. How can the synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide be optimized for yield and purity?
- Methodology : Utilize a multi-step approach involving nucleophilic substitution and amide coupling. Key steps include:
- Reacting 1H-1,3-benzodiazole with chloroacetyl chloride in DMF under reflux to form the intermediate 2-chloro-N-(benzodiazolyl)acetamide.
- Coupling with 2-(thiophen-3-yl)ethylamine using CuI as a catalyst in a polar aprotic solvent (e.g., DMSO) at 60–80°C for 6–8 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using elemental analysis (C, H, N) and HPLC (≥98% purity) .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodology : Combine spectroscopic and crystallographic methods:
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and benzodiazole/thiophene ring vibrations.
- NMR : Use ¹H and ¹³C NMR to verify substituent positions (e.g., thiophen-3-yl ethyl linkage and benzodiazole proton environments).
- X-ray crystallography : Resolve molecular packing and hydrogen-bonding interactions, if single crystals are obtained (e.g., using slow evaporation in ethanol) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies:
- Store samples at 4°C (short-term), 25°C/60% RH (long-term), and 40°C/75% RH (stress).
- Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) and identify byproducts using LC-MS.
- Use thermal analysis (TGA/DSC) to determine decomposition temperatures .
Advanced Research Questions
Q. What strategies are effective for identifying the compound’s pharmacological targets?
- Methodology : Integrate computational and experimental approaches:
- Molecular docking : Screen against target libraries (e.g., kinases, GPCRs) using software like AutoDock Vina. Prioritize targets with strong binding affinity (ΔG ≤ −8 kcal/mol) .
- In vitro assays : Validate hits via enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential) or cell-based models (e.g., cytotoxicity in cancer lines) .
- SAR studies : Synthesize derivatives (e.g., fluorinated thiophene or substituted benzodiazole) to refine activity trends .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
- Methodology : Apply systematic validation:
- Replicate assays in standardized conditions (e.g., cell line provenance, serum-free media).
- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular response).
- Perform meta-analysis of published data to identify confounding variables (e.g., solvent effects, impurity interference) .
Q. What approaches are suitable for improving the compound’s solubility and bioavailability?
- Methodology : Explore formulation and cocrystallization:
- Co-solvents : Test PEG-400 or cyclodextrin-based systems for enhanced aqueous solubility.
- Cocrystals : Cocrystallize with coformers like 2-aminobenzothiazole to modify crystal lattice interactions and dissolution rates .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers for controlled release .
Q. How can computational methods accelerate the design of derivatives with improved selectivity?
- Methodology : Leverage quantum chemistry and machine learning:
- Reaction path search : Apply density functional theory (DFT) to predict feasible synthetic routes for novel derivatives.
- QSAR modeling : Train models on existing bioactivity data to predict ADMET properties and optimize substituents.
- Dynamic docking : Simulate ligand-protein interactions over time (MD simulations) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
